2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol
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Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol is a compound with the molecular formula C12H16Cl5NO4 and a molecular weight of 415.525 g/mol . This compound is notable for its combination of a bis(2-hydroxyethyl)amino group and a pentachlorophenol moiety, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol typically involves the reaction of bis(2-hydroxyethyl)amine with 2,3,4,5,6-pentachlorophenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often at elevated temperatures to ensure complete reaction . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines and alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antimicrobial properties due to the presence of pentachlorophenol.
Medicine: Explored for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol involves its interaction with cellular membranes and proteins. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the pentachlorophenol moiety can disrupt lipid bilayers, leading to antimicrobial effects . The compound targets various molecular pathways, including those involved in cell membrane integrity and enzyme function .
Comparison with Similar Compounds
2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol can be compared with similar compounds such as:
Triethanolamine: Similar in structure but lacks the pentachlorophenol moiety, making it less effective as an antimicrobial agent.
Bis(2-hydroxyethyl)amine: Lacks the pentachlorophenol group, resulting in different chemical properties and applications.
2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol: Another similar compound used in different industrial applications.
The uniqueness of this compound lies in its combined functional groups, which impart both hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
32978-79-3 |
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Molecular Formula |
C12H16Cl5NO4 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol |
InChI |
InChI=1S/C6HCl5O.C6H15NO3/c7-1-2(8)4(10)6(12)5(11)3(1)9;8-4-1-7(2-5-9)3-6-10/h12H;8-10H,1-6H2 |
InChI Key |
ZPTTVWCGVKYSAW-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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